Alumina

Engineering Ceramics Mechanical Properties Compressive Strength

Choose Alumina (Al₂O₃) when application performance cannot be compromised. γ-phase delivers ~191 m²/g surface area for catalyst supports and HPLC columns with lower plasma interference than silica. α-phase provides unmatched thermal stability (mp 2040 °C, stable to 1450 °C) and Vickers hardness (12–18 GPa), outperforming silica (700 °C limit) and zirconia (lower thermal conductivity). 94–99.99% purity grades available. Request your phase-optimized grade now.

Molecular Formula Al2O3
Molecular Weight 101.961 g/mol
CAS No. 1302-74-5
Cat. No. B075360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlumina
CAS1302-74-5
SynonymsAlumina
Alumina Ceramic
Aluminum Oxide
Aluminum Oxide (Al130O40)
Aluminum Oxide (Al2O)
Aluminum Oxide (AlO2)
Bauxite
Ceramic, Alumina
Corundum
Oxide, Aluminum
Sapphire
Molecular FormulaAl2O3
Molecular Weight101.961 g/mol
Structural Identifiers
SMILESO=[Al]O[Al]=O
InChIInChI=1S/2Al.3O
InChIKeyTWNQGVIAIRXVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Alumina (CAS 1302-74-5) Technical Baseline: Critical Property Ranges for Procurement Specification


Alumina (Al₂O₃, CAS 1302-74-5) is an oxide-based engineering ceramic and adsorbent material existing in multiple transition phases (γ, δ, θ, α), with α-alumina being the thermodynamically stable corundum form [1]. Its properties are strongly phase-dependent: γ-alumina provides high specific surface area (100–200 m²/g) and mesoporosity for adsorption/catalysis applications, while α-alumina delivers high mechanical strength (compressive strength 1920–2750 MPa) and thermal stability (melting onset 2040°C) for structural ceramics and abrasives [2][3]. Commercial grades range from 94% to 99.8% purity, with properties varying accordingly—density spans 3.4–4.1 g/cm³, Vickers hardness 12–18 GPa, and thermal conductivity 14–30 W/m·K [2][3].

Why Alumina (1302-74-5) Cannot Be Casually Replaced: Phase-Dependent Performance and Application-Specific Limitations


Alumina cannot be generically substituted because its functional properties bifurcate sharply across phase transitions and purity grades. γ-alumina offers high surface area (~191 m²/g) but collapses to dense α-alumina upon sintering above ~1100°C, losing >75% of its surface area and pore volume [1]. Conversely, α-alumina provides compressive strength up to 2750 MPa but lacks meaningful adsorption capacity. Substituting alumina with silica or zirconia introduces trade-offs: silica offers higher initial surface area (~229 m²/g) but densifies at 700°C versus alumina's 1300°C [2]; zirconia provides superior fracture toughness (8–11 vs. 3.7–7.2 MPa·m¹/²) but at 3–5× higher cost and with low-temperature degradation risk in humid environments [3][4]. In catalysis, identical active metal loadings on different oxide supports yield divergent selectivity—alumina-supported FePO₄ exhibits lower formaldehyde selectivity than silica-supported counterparts [5]. These phase- and application-specific performance cliffs preclude casual interchange.

Alumina (1302-74-5) Differentiated Performance Evidence: Quantitative Comparisons Against Closest Alternatives


Mechanical Strength Advantage: Alumina vs. Fused Silica Compressive Strength Comparison

Alumina (94–99.8% purity) exhibits compressive strength 1.75× to 2.5× higher than fused silica, with a range of 1920–2750 MPa compared to fused silica's 1100 MPa [1]. This mechanical superiority is accompanied by 3× higher elastic modulus (220–370 vs. 73 GPa) and 4–6× higher flexural strength (260–430 vs. 67 MPa), establishing alumina as the preferred choice for load-bearing and wear-resistant components [1].

Engineering Ceramics Mechanical Properties Compressive Strength

Thermal Stability Differential: Alumina Aerogel Densification Temperature vs. Silica Aerogel

Alumina aerogels maintain structural integrity and mesoporosity to 1300°C before densifying to α-alumina, whereas silica aerogels densify and lose their favorable porous structure at 700°C [1]. Aluminosilicate compositions (alumina with silica addition) extend mesoporous stability to 1100°C for >96 hours and 1200°C for >24 hours [1]. This 600°C differential in densification onset represents a decisive performance gap for high-temperature insulation.

Aerogels Thermal Insulation High-Temperature Materials

Chromatographic Selectivity: Alumina vs. Silica Stationary Phase Plasma Interferent Retention

In high-performance liquid chromatography (HPLC) analysis of basic drugs and plasma constituents, an alumina column retained fewer plasma interferents than a silica column under identical operating conditions (methanol-ammonium nitrate buffer, 80:20 v/v) [1]. Total porosity for alumina particle columns was measured at 0.77, compared to 0.67 for silica particle columns, indicating higher permeability and potentially lower backpressure [2]. This differential interference profile reduces matrix effects and improves quantification accuracy.

HPLC Stationary Phases Bioanalysis

Thermal Conductivity Advantage: Alumina vs. Zirconia for Heat Transfer Applications

Alumina exhibits thermal conductivity of 14–30 W/m·K, approximately 6× to 7× higher than zirconia's 2.2–4.3 W/m·K [1]. This substantial difference enables effective heat dissipation in electronic packaging, power semiconductor substrates, and thermal interface materials. While zirconia offers superior fracture toughness (8–11 vs. 3.7–7.2 MPa·m¹/²), its thermal conductivity is insufficient for applications requiring active heat transfer [1][2].

Thermal Management Electronic Substrates Heat Dissipation

Surface Area and Porosity Trade-off: γ-Alumina vs. Silica for Catalyst Supports

γ-alumina provides a BET surface area of 191 m²/g with BJH adsorption pore volume of 0.47 cm³/g and average pore diameter of 9.4 nm, compared to silica's 229 m²/g, 1.0 cm³/g, and 15.4 nm, respectively [1]. While silica offers higher surface area and larger pores, γ-alumina provides superior thermal stability up to ~1100°C before phase transformation and stronger metal-support interactions beneficial for dispersion of catalytic metals [2]. In Fischer-Tropsch synthesis, cobalt supported on γ-alumina exhibits different activity and selectivity profiles compared to silica- and titania-supported catalysts [2].

Heterogeneous Catalysis Catalyst Supports Surface Chemistry

Alumina (1302-74-5) Optimal Application Domains: Evidence-Based Selection Scenarios


High-Temperature Thermal Protection and Aerospace Insulation

Alumina aerogels and ceramics are the material of choice for thermal protection systems operating above 700°C. Based on direct comparative evidence, alumina aerogels retain mesoporosity to 1300°C, while silica aerogels densify at 700°C [1]. This 600°C performance gap makes alumina the only viable lightweight insulation for hypersonic vehicle leading edges, spacecraft re-entry shields, and high-temperature furnace linings. Alumina's thermal stability (melting onset 2040°C) and α-alumina's phase stability from ambient to 1450°C further support selection for continuous high-temperature exposure [2].

Wear-Resistant Components and Abrasive Media

For applications requiring high hardness and abrasion resistance under moderate impact, alumina (94–99.8% purity) provides Vickers hardness of 12–18 GPa with compressive strength of 1700–2500 MPa [1]. Compared to silica (Knoop hardness 570 vs. 960–1660 for alumina), alumina offers substantially better wear resistance [2]. In grinding media applications, alumina balls exhibit weight loss rates of 1.76 mg·cm⁻²·d⁻¹ in corrosive milling environments, significantly lower than silicon nitride's 14.52 mg·cm⁻²·d⁻¹ [3]. These properties make alumina optimal for thread guides, nozzles, wear plates, and general-purpose grinding media where cost-effectiveness and wear performance intersect.

Electronic Substrates and Thermal Management Components

Alumina's thermal conductivity of 14–30 W/m·K—approximately 6–7× higher than zirconia's 2.2–4.3 W/m·K—makes it the preferred substrate material for power electronics and high-thermal-load devices [1]. This conductivity advantage, combined with excellent electrical insulation (resistivity 10⁶·²–10¹⁴ Ω·m) and dielectric strength of 8.9–12 kV/mm, enables effective heat dissipation in IGBT modules, LED packaging, thick-film circuits, and high-power resistors [1][2]. For applications where both electrical isolation and thermal management are required, alumina outperforms zirconia decisively.

HPLC Bioanalysis with Reduced Matrix Interference

Alumina-based HPLC stationary phases are indicated for bioanalytical separations of basic drugs and plasma constituents where minimizing matrix interference is critical. Direct comparison shows that alumina columns retain fewer plasma interferents than silica columns under identical mobile phase conditions (methanol-ammonium nitrate buffer, 80:20 v/v) [1]. The higher total porosity of alumina columns (0.77 vs. 0.67 for silica) also suggests lower backpressure and potential for higher flow rates [2]. This application scenario is particularly relevant for pharmaceutical QC laboratories and clinical toxicology facilities requiring robust, interference-free methods for basic drug quantification.

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